molecular formula C13H11NO2S B567808 5-(2-(Methylthio)phenyl)nicotinic acid CAS No. 1261964-02-6

5-(2-(Methylthio)phenyl)nicotinic acid

Cat. No.: B567808
CAS No.: 1261964-02-6
M. Wt: 245.296
InChI Key: JWTQHAHPYZFVKZ-UHFFFAOYSA-N
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Description

5-(2-(Methylthio)phenyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.296. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:

    Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.

    Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.

    Nitration: The thioether undergoes nitration to form the corresponding nitro compound.

    Reduction: The nitro compound is then reduced to yield this compound[][1].

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor and structurally related compound.

    2-(Methylthio)phenylpyridine: An intermediate in the synthesis.

    Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

5-(2-(Methylthio)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQHAHPYZFVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.